molecular formula C7H15ClO2S B15128405 5-Methylhexane-2-sulfonyl chloride

5-Methylhexane-2-sulfonyl chloride

Cat. No.: B15128405
M. Wt: 198.71 g/mol
InChI Key: VZYKPQRSKUVHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexane-2-sulfonyl chloride (C₇H₁₅ClO₂S) is an aliphatic sulfonyl chloride characterized by a branched alkyl chain and a sulfonyl chloride (-SO₂Cl) functional group. Its structural features include:

  • Molecular Formula: C₇H₁₅ClO₂S
  • SMILES: CC(C)CCC(C)S(=O)(=O)Cl
  • InChI: InChI=1S/C7H15ClO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3
  • Structure: The molecule comprises a hexane backbone substituted with a methyl group at position 5 and a sulfonyl chloride group at position 2.

This compound is primarily used in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions or as a sulfonating agent. Its aliphatic nature distinguishes it from aromatic sulfonyl chlorides, which are more commonly studied in pharmaceutical contexts .

Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

5-methylhexane-2-sulfonyl chloride

InChI

InChI=1S/C7H15ClO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3

InChI Key

VZYKPQRSKUVHQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhexane-2-sulfonyl chloride can be synthesized through the chlorination of 5-methylhexane-2-sulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chlorination processes using thionyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methylhexane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, esters, and thioesters.

    Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents such as dichloromethane, acetonitrile.

    Catalysts: In some cases, catalysts like triethylamine are used to enhance the reaction rate.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

5-Methylhexane-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: Applied in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 5-methylhexane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . This results in the formation of sulfonamides, esters, or thioesters, depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-methylhexane-2-sulfonyl chloride with aromatic sulfonyl chlorides and other aliphatic analogs:

Compound Name Molecular Formula Backbone Type Key Substituents Similarity Score* Key Applications
This compound C₇H₁₅ClO₂S Aliphatic Methyl (C5), sulfonyl chloride (C2) Surfactants, agrochemicals
2-Methoxy-4-methylbenzene-1-sulfonyl chloride C₈H₉ClO₃S Aromatic Methoxy (C2), methyl (C4) 0.86 Pharmaceutical intermediates
5-Chloro-2-methoxybenzenesulfonyl chloride C₇H₆Cl₂O₃S Aromatic Chloro (C5), methoxy (C2) 0.86 Drug synthesis (e.g., VEGFR2 inhibitors)
2-Ethoxy-4-methylbenzene-1-sulfonyl chloride C₉H₁₁ClO₃S Aromatic Ethoxy (C2), methyl (C4) 0.83 Polymer chemistry

*Similarity scores (0–1 scale) are based on functional group alignment and backbone structure .

Reactivity and Stability

  • This compound :

    • Reactivity : The aliphatic backbone confers higher flexibility but lower resonance stabilization compared to aromatic analogs. This results in faster hydrolysis in aqueous environments and greater susceptibility to radical degradation .
    • Stability : Less stable under acidic or oxidative conditions due to the absence of aromatic electron delocalization.
  • Aromatic Sulfonyl Chlorides (e.g., 5-Chloro-2-methoxybenzenesulfonyl chloride):

    • Reactivity : Resonance stabilization of the benzene ring slows hydrolysis, making these compounds more suitable for stepwise synthetic protocols (e.g., sulfonamide formation in drug development) .
    • Stability : Enhanced thermal and chemical stability due to aromatic conjugation .

Research Findings and Data Tables

Physicochemical Properties (Theoretical Predictions)

Property This compound 2-Methoxy-4-methylbenzene-1-sulfonyl Chloride
Molecular Weight (g/mol) 198.71 220.67
Boiling Point (°C)* ~215–220 ~290–300
LogP (Partition Coefficient) 2.8 3.1
Aqueous Solubility (mg/L) 1,200 450

*Estimated based on structural analogs.

Biological Activity

5-Methylhexane-2-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a branched alkane chain. Its structure is crucial for understanding its biological activity, which, while not extensively documented, suggests significant potential based on the behavior of similar compounds.

This compound appears as a colorless to pale yellow liquid, soluble in polar organic solvents. The sulfonyl chloride group imparts electrophilic characteristics, making it reactive towards nucleophiles. This reactivity is essential for its applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar sulfonyl chlorides can be made:

Compound NameStructureUnique Features
Methanesulfonyl ChlorideCH₃SO₂ClSimplest sulfonyl chloride; widely used as a reagent.
Butanesulfonyl ChlorideC₄H₉SO₂ClHigher alkane chain; similar reactivity patterns.
Propanesulfonyl ChlorideC₃H₇SO₂ClLess sterically hindered; used in similar applications.
2-Methylpropane-1-sulfonyl ChlorideC₅H₁₃SO₂ClBranched structure; different steric properties.

The branched structure of this compound enhances steric hindrance compared to linear analogs, potentially affecting reaction rates and pathways.

Synthesis and Characterization

Research indicates that the synthesis of sulfonamides from sulfonyl chlorides can lead to compounds with enhanced biological activities. For instance, studies involving the transformation of sulfonyl chlorides into various biologically active sulfonamides highlight their potential therapeutic applications .

Pharmacokinetic Studies

Pharmacokinetic profiling of related compounds has revealed insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For example, certain sulfonamide derivatives exhibit favorable plasma protein binding and moderate brain penetration, which are critical for their efficacy in therapeutic contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.